Corr4A

Description

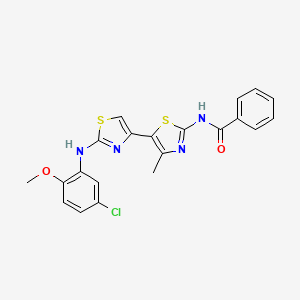

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOBOPJBMQURAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360737 | |

| Record name | ST075396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421580-53-2 | |

| Record name | ST075396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Corr-4A: A Technical Guide to its Action in F508del-CFTR Correction

For Immediate Release

A Deep Dive into the Molecular Chaperone Activity of Corr-4A Reveals a Targeted Approach to Cystic Fibrosis Therapy

This technical guide provides an in-depth analysis of the mechanism of action of Corr-4A, a small molecule corrector of the F508del-CFTR mutation, the most common cause of cystic fibrosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of Corr-4A's pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Executive Summary

Corr-4A is a bisaminomethylbithiazole derivative that functions as a pharmacological chaperone, partially rescuing the misfolded and trafficking-defective F508del-CFTR protein. Its primary mechanism involves the stabilization of the C-terminal half of the CFTR protein, specifically targeting the second membrane-spanning domain (MSD2). This action facilitates crucial inter-domain interactions, allowing a portion of the mutant protein to escape endoplasmic reticulum-associated degradation (ERAD) and traffic to the cell surface, thereby restoring partial chloride channel function. While not as potent as newer generation correctors, Corr-4A serves as a critical tool compound for understanding the principles of F508del-CFTR correction and exhibits additive or synergistic effects when used in combination with other correctors acting on different domains of the CFTR protein.

Mechanism of Action

The deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1) of CFTR leads to a complex folding defect. This results in the misfolded protein being recognized by the cellular quality control machinery and targeted for premature degradation. Corr-4A intervenes in this process through a multi-faceted mechanism:

-

Targeted Stabilization of the C-Terminal Half: Corr-4A has been shown to preferentially act on the second half of the CFTR protein, which includes MSD2 and the second nucleotide-binding domain (NBD2).[1] It is believed to stabilize the conformation of MSD2, a critical step in the proper assembly of the full-length protein.[1]

-

Restoration of Inter-Domain Interactions: A key consequence of F508del is the disruption of proper interactions between the N-terminal and C-terminal halves of CFTR. Corr-4A helps to restore these crucial contacts, particularly between MSD1 and MSD2.[2]

-

Partial Evasion of ERAD: By promoting a more native-like conformation, Corr-4A allows a fraction of F508del-CFTR to bypass the stringent ER quality control checkpoints. This enables the protein to traffic through the Golgi apparatus for further processing and eventual insertion into the plasma membrane.

-

Increased Cell Surface Stability: Some evidence suggests that Corr-4A not only aids in the initial trafficking of F508del-CFTR but also enhances its stability at the cell surface. Treatment with Corr-4a has been shown to decrease the internalization rate and extend the half-life of rescued F508del-CFTR at the plasma membrane.[3]

It is important to note that direct binding of Corr-4A to CFTR has not been definitively proven, and it may also exert its effects by modulating the cellular proteostasis network.[2] However, its specificity for correcting certain misfolded proteins like F508del-CFTR suggests a targeted interaction.

Quantitative Data

The efficacy of Corr-4A has been quantified in various preclinical models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of Corr-4A

| Parameter | Cell Line | Value | Reference |

| EC50 (Functional Assay) | FRT expressing F508del-CFTR | ~3 µM | [4] |

| EC50 (Functional Assay) | CFBE41o- | 2 µM | - |

| Increase in cAMP-mediated F508del-CFTR activity | - | >60% | [2] |

| Rescue of F508del-CFTR function (compared to non-CF epithelia) | Human bronchial epithelia | ~8% | [5] |

Table 2: Comparative Efficacy of F508del-CFTR Correctors

| Corrector | Relative Efficacy in Promoting Mature F508del-CFTR | Reference |

| VX-809 (Lumacaftor) | ++++ | [6] |

| VX-661 (Tezacaftor) | +++ | [6] |

| VRT-325 | ++ | [6] |

| Corr-4A | + | [6] |

Relative efficacy is a qualitative representation based on the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Corr-4A.

Western Blotting for CFTR Maturation

This protocol is used to assess the effect of Corr-4A on the glycosylation state of F508del-CFTR, which is indicative of its trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) is distinguished from the mature, complex-glycosylated form (Band C).

-

Cell Culture and Treatment:

-

Plate human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) or other suitable cell lines (e.g., HEK293, FRT) stably expressing F508del-CFTR.

-

Culture cells to confluence.

-

Treat cells with varying concentrations of Corr-4A (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 6-8% SDS-polyacrylamide gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CFTR (e.g., clone 596 or 769) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software. The ratio of Band C to the total (Band B + Band C) is calculated to determine the maturation efficiency.

-

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This electrophysiological technique measures ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR channel activity at the apical membrane.

-

Cell Culture:

-

Plate CFBE41o- cells or primary human bronchial epithelial cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface until a high transepithelial electrical resistance (TEER) is achieved.

-

Treat cells with Corr-4A (e.g., 10 µM) or vehicle for 24-48 hours.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in an Ussing chamber.

-

Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

-

To isolate CFTR-mediated current, sequentially add the following drugs:

-

Amiloride (100 µM, apical): To block the epithelial sodium channel (ENaC).

-

Forskolin (B1673556) (10-20 µM, basolateral): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.

-

Genistein (50 µM, apical) or VX-770 (Ivacaftor, 1 µM, apical): A potentiator to maximize the open probability of any rescued CFTR channels.

-

CFTRinh-172 (10 µM, apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.

-

-

The change in Isc in response to forskolin and the potentiator, which is subsequently inhibited by CFTRinh-172, represents the CFTR-mediated chloride secretion.

-

Iodide Efflux Assay

This is a cell-based assay that measures the efflux of iodide, a halide transported by CFTR, as an indicator of CFTR channel function.

-

Cell Culture and Treatment:

-

Plate F508del-CFTR expressing cells (e.g., FRT cells) in 96-well plates.

-

Treat with Corr-4A or vehicle for 24 hours.

-

-

Iodide Loading and Efflux Measurement:

-

Wash cells with a buffer (e.g., PBS).

-

Load cells with an iodide-containing buffer for 1 hour at 37°C.

-

Wash away extracellular iodide.

-

Stimulate CFTR-mediated iodide efflux by adding a cocktail containing a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein).

-

At timed intervals, collect the extracellular medium and measure the iodide concentration using an iodide-sensitive electrode or a halide-sensitive fluorescent protein (e.g., YFP-H148Q/I152L).

-

The rate of iodide efflux is calculated and compared between treated and untreated cells.

-

Conclusion

Corr-4A acts as a pharmacological chaperone to partially correct the folding and trafficking defects of F508del-CFTR by stabilizing the C-terminal half of the protein and promoting proper inter-domain interactions. While its efficacy as a monotherapy is limited, its distinct mechanism of action makes it a valuable tool for cystic fibrosis research and a potential component of combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of Corr-4A and the development of novel corrector compounds. Further research is warranted to elucidate the precise binding site of Corr-4A and to fully understand its interplay with the cellular proteostasis machinery.

References

- 1. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved fluorescence assays to measure the defects associated with F508del‐CFTR allow identification of new active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors [mdpi.com]

Corr-4a: A Technical Guide to a Prototypical CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for premature degradation, thus failing to reach the cell membrane to function as a chloride and bicarbonate channel.[1] Chemical correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR proteins.[2] Corr-4a, a bisaminomethylbithiazole derivative, is a foundational experimental corrector that has been instrumental in understanding the principles of CFTR correction.[3] This technical guide provides an in-depth overview of Corr-4a, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

Corr-4a is understood to act as a pharmacological chaperone, directly or indirectly interacting with the F508del-CFTR protein to facilitate its proper folding and subsequent trafficking to the plasma membrane.[3] Its primary mechanism involves the stabilization of the second membrane-spanning domain (MSD2) of the CFTR protein.[4][5] This stabilization is thought to promote crucial inter-domain interactions, particularly between MSD2 and other domains of the CFTR protein, which are disrupted by the F508del mutation.[4] By promoting a more native-like conformation, Corr-4a helps the mutant protein to bypass the stringent endoplasmic reticulum quality control (ERQC) system, which would otherwise target it for degradation.[1][6][7]

Furthermore, studies have shown that Corr-4a not only aids in the initial folding and trafficking but also enhances the stability of the rescued F508del-CFTR at the cell surface, prolonging its functional lifespan.[3][8] Interestingly, the effects of Corr-4a are additive with other correctors like VX-809 (Lumacaftor), which primarily acts on the first membrane-spanning domain (MSD1).[4] This suggests that a multi-pronged approach, targeting different structural defects within the F508del-CFTR protein, can lead to a more effective rescue.[4]

Quantitative Data on Corr-4a Efficacy

The efficacy of Corr-4a has been quantified in various cellular models using a range of biophysical and functional assays. The following tables summarize key quantitative data from the literature.

| Parameter | Cell Line | Value | Assay | Reference |

| EC50 for Correction | FRT cells expressing F508del-CFTR | ~3 µM | YFP-based halide influx | [9] |

| Maximal Correction | F508del bronchial cell cultures | 10-15% of wild-type CFTR function | Chloride conductance | [9] |

Table 1: Potency and Efficacy of Corr-4a

| Corrector(s) | Cell Line | Observed Effect | Assay | Reference |

| Corr-4a alone | FRT cells expressing F508del-CFTR | Increased iodide influx | YFP-based halide influx | [10] |

| CoPo-22 alone | FRT cells expressing F508del-CFTR | Increased iodide influx | YFP-based halide influx | [10] |

| Corr-4a + CoPo-22 | FRT cells expressing F508del-CFTR | Additive increase in iodide influx | YFP-based halide influx | [10] |

| Corr-4a | F508del-CFTR expressing FRT cells | Increase in complex-glycosylated CFTR (Band C) | Western Blot | [10] |

| CoPo-22 | F508del-CFTR expressing FRT cells | Increase in complex-glycosylated CFTR (Band C) | Western Blot | [10] |

Table 2: Additive Effects of Corr-4a with other Compounds

Experimental Protocols

Western Blotting for CFTR Glycosylation State

This protocol is used to assess the maturation of F508del-CFTR, which is observed as a shift from the core-glycosylated form (Band B, ~150 kDa) to the complex-glycosylated, mature form (Band C, ~170 kDa).[11][12]

Materials:

-

Cells expressing F508del-CFTR

-

Corr-4a

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (6-8% acrylamide)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with Corr-4a (e.g., 10 µM) or vehicle control for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 70°C for 5-10 minutes. Note: Do not boil CFTR samples to avoid aggregation.[13]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the intensity of Band B and Band C using densitometry software. An increase in the Band C to Band B ratio indicates successful correction.[12]

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across epithelial cell monolayers.[14] This assay directly quantifies CFTR-mediated chloride secretion.[14]

Materials:

-

Polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports

-

Ussing chamber system

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Gas mixture (95% O₂ / 5% CO₂)

-

Amiloride (B1667095) (to block epithelial sodium channels, ENaC)

-

Forskolin (B1673556) (to activate adenylyl cyclase and increase intracellular cAMP)

-

CFTR potentiator (e.g., Genistein or Ivacaftor)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

Corr-4a

Procedure:

-

Cell Preparation: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed. Treat cells with Corr-4a (e.g., 10 µM) for 24-48 hours prior to the experiment.

-

Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and gassed KBR solution.

-

Equilibration: Allow the system to equilibrate and record a stable baseline short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride to the apical chamber to block ENaC-mediated sodium absorption.

-

CFTR Activation: Add forskolin to the basolateral chamber to activate CFTR channels.

-

CFTR Potentiation: Add a CFTR potentiator to the apical chamber to maximize the opening of corrected CFTR channels.

-

CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.

-

Data Analysis: The increase in Isc following forskolin and potentiator addition is a direct measure of CFTR-mediated chloride secretion. Compare the Isc from Corr-4a-treated cells to vehicle-treated controls.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay for high-throughput screening of CFTR modulators.[15] It measures CFTR-mediated halide influx by the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).[16][17]

Materials:

-

Cells co-expressing F508del-CFTR and a YFP-based halide sensor

-

96- or 384-well plates

-

Fluorescence plate reader

-

Chloride-containing buffer

-

Iodide-containing buffer

-

Forskolin

-

Corr-4a

Procedure:

-

Cell Plating and Treatment: Plate the cells in multi-well plates and treat with Corr-4a or vehicle for 24 hours.

-

Baseline Fluorescence: Wash the cells and replace the medium with a chloride-containing buffer. Measure the baseline YFP fluorescence.

-

Halide Influx: Rapidly add an iodide-containing buffer along with forskolin to activate CFTR.

-

Fluorescence Quenching: Measure the time course of YFP fluorescence quenching as iodide enters the cells through activated CFTR channels.

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide permeability. Compare the quenching rates in Corr-4a-treated wells to control wells.

Signaling Pathways and Logical Relationships

The correction of F508del-CFTR by Corr-4a is intrinsically linked to the cellular protein quality control (PQC) system, particularly the endoplasmic reticulum-associated degradation (ERAD) pathway. The following diagrams illustrate the key pathways and the proposed mechanism of Corr-4a action.

Caption: F508del-CFTR Protein Trafficking and the Impact of Corr-4a.

Caption: Experimental Workflow for Evaluating Corr-4a Efficacy.

Caption: Synergistic Action of Corr-4a and VX-809.

Conclusion

Corr-4a has served as a vital research tool, elucidating the potential of small molecules to correct the fundamental folding defect of F508del-CFTR. While it has not progressed to clinical use, the principles learned from its mechanism of action—specifically the targeted stabilization of protein domains and the circumvention of cellular quality control pathways—have paved the way for the development of more potent and efficacious CFTR modulators. The experimental protocols detailed herein provide a robust framework for the continued investigation of novel CFTR correctors, with the ultimate goal of developing transformative therapies for individuals with Cystic Fibrosis.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cystic fibrosis transmembrane conductance regulator (CFTR) and its stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correctors promote folding of the CFTR in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanoquinolines with Independent Corrector and Potentiator Activities Restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Function in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cff.org [cff.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]

Investigating the discovery and development of Corr4A.

A Technical Guide to Corr4A: A Novel Corrector of F508del-CFTR in Cystic Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. This compound is a small-molecule corrector that has been identified as a promising agent for the treatment of CF. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on its role in correcting the F508del-CFTR defect. This document details the experimental protocols used to characterize this compound and presents quantitative data on its efficacy, both alone and in combination with other correctors.

Introduction to this compound and the Challenge of Cystic Fibrosis

Cystic fibrosis is characterized by the production of thick, sticky mucus that clogs airways and other organs, leading to chronic infections, inflammation, and progressive lung damage. The underlying cause of CF is a malfunctioning CFTR protein, an ion channel responsible for transporting chloride ions across epithelial cell membranes. The F508del mutation, a deletion of phenylalanine at position 508, is present in approximately 90% of individuals with CF and leads to a severe trafficking defect of the CFTR protein.

Small-molecule correctors are a class of therapeutic agents designed to rescue the misfolded F508del-CFTR protein, facilitating its proper folding, trafficking to the cell surface, and insertion into the plasma membrane. This compound was identified through high-throughput screening as a compound that can partially restore the function of the F508del-CFTR protein.[1][2]

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone, directly interacting with the F508del-CFTR protein to stabilize its conformation and promote its maturation through the cellular quality control system.[3]

Targeting the C-Terminal Half of F508del-CFTR

Studies have revealed that this compound specifically targets the second half of the F508del-CFTR protein, which includes the second membrane-spanning domain (MSD2) and the second nucleotide-binding domain (NBD2).[4][5] By stabilizing this C-terminal region, this compound facilitates the proper assembly of the full-length protein.[6][7][8]

Synergistic Action with VX-809 (Lumacaftor)

VX-809, another CFTR corrector, acts on the N-terminal half of the F508del-CFTR protein, specifically stabilizing the first membrane-spanning domain (MSD1).[4][5] The distinct binding sites and mechanisms of action of this compound and VX-809 lead to an additive or synergistic effect when used in combination.[4][5][9] This dual-corrector approach addresses multiple folding defects within the F508del-CFTR protein, leading to a more significant rescue of its trafficking and function compared to monotherapy.[9]

Quantitative Efficacy of this compound

The efficacy of this compound in correcting the F508del-CFTR defect has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies.

| Table 1: In Vitro Efficacy of this compound in F508del-CFTR Cell Lines | |

| Cell Line | Assay |

| FRT cells expressing F508del-CFTR | Iodide Influx Assay |

| CFBE41o- cells | Ussing Chamber |

| HEK293 cells | Western Blot |

| Table 2: Synergistic Efficacy of this compound and VX-809 Combination | | | :--- | :--- | :--- | :--- | :--- | :--- | | Cell Line | Assay | Endpoint | Treatment | Result | Reference | | Cultured F508del-HBE | Ussing Chamber | CFTR-mediated Chloride Transport | VX-809 + Corr-4a | Additive effect on Isc |[9] | | HEK293 cells | Co-expression of CFTR halves | Nickel-chelate Chromatography | ΔF508/N-half + C-half + Corr-4a + VX-325 | Restored interaction between halves |[6] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the discovery and development of this compound.

High-Throughput Screening for CFTR Correctors

The initial identification of this compound was achieved through high-throughput screening of chemical libraries. A common method for this is the halide-sensitive yellow fluorescent protein (YFP) assay.

-

Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Assay Principle: The fluorescence of this YFP variant is quenched by iodide. Cells are incubated with test compounds, and then CFTR-mediated iodide influx is stimulated. The rate of fluorescence quenching is proportional to CFTR activity at the cell surface.

-

Protocol:

-

Seed FRT-F508del-CFTR-YFP cells in 96- or 384-well plates.

-

Incubate cells with test compounds (e.g., 10 µM) or vehicle control for 16-24 hours at 37°C.

-

Wash cells with a chloride-containing buffer.

-

Measure baseline YFP fluorescence using a plate reader.

-

Rapidly add an iodide-containing buffer along with a CFTR activator cocktail (e.g., 10 µM forskolin (B1673556) and 50 µM genistein).

-

Immediately begin kinetic reading of YFP fluorescence.

-

Calculate the initial rate of fluorescence decay (quenching rate) for each well.

-

Identify "hits" as compounds that significantly increase the quenching rate compared to vehicle-treated cells.

-

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial monolayers. It provides a quantitative measure of CFTR-mediated chloride secretion.

-

Cell Model: Polarized epithelial cells expressing F508del-CFTR, such as primary human bronchial epithelial (HBE) cells from CF patients or CFBE41o- cells, cultured on permeable supports (e.g., Transwell inserts).

-

Protocol:

-

Culture epithelial cells to form a confluent and polarized monolayer with high transepithelial electrical resistance (TEER).

-

Treat cells with this compound (e.g., 3 µM) or a combination of correctors for 24-48 hours prior to the experiment.[10][11]

-

Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Fill both chambers with a physiological Ringer's solution, pre-warmed to 37°C and gassed with 95% O2/5% CO2.

-

Voltage-clamp the epithelium to 0 mV and measure the short-circuit current (Isc).

-

Allow the baseline Isc to stabilize.

-

To isolate CFTR-mediated chloride current, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) (e.g., 100 µM) to the apical chamber.

-

Stimulate CFTR activity by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the basolateral or both chambers.

-

A CFTR potentiator, such as genistein (B1671435) (e.g., 50 µM) or VX-770 (ivacaftor) (e.g., 1 µM), can be added to the apical chamber to maximize channel opening.

-

Finally, inhibit CFTR-dependent current by adding a specific CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber.

-

The magnitude of the CFTRinh-172-sensitive Isc represents the functional activity of the corrected F508del-CFTR.

-

Immunoblotting for CFTR Maturation

Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is present at the cell surface. An increase in the Band C to Band B ratio indicates successful correction.

-

Protocol:

-

Culture cells (e.g., HEK293 or CFBE41o- expressing F508del-CFTR) and treat with this compound and/or other correctors for 24-48 hours.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-50 µg) by heating in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE using a low-percentage (e.g., 6-8%) or gradient polyacrylamide gel to resolve the high molecular weight CFTR protein.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. A combination of antibodies targeting different epitopes can be used for enhanced detection.[8]

-

Example Primary Antibody: Anti-CFTR antibody (e.g., clone 596, targeting NBD2), diluted 1:1000 in blocking buffer.

-

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the intensity of Band B and Band C using densitometry software.

-

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Proposed mechanism of action for this compound and VX-809 in rescuing F508del-CFTR processing.

Figure 2: Experimental workflow for the Ussing chamber assay to measure this compound efficacy.

Figure 3: Experimental workflow for immunoblotting to assess F508del-CFTR maturation.

Conclusion

This compound represents an important pharmacological tool and a foundational molecule in the development of corrector therapies for cystic fibrosis. Its mechanism of action, involving the stabilization of the C-terminal half of the F508del-CFTR protein, provides a complementary approach to other correctors like VX-809. The synergistic effect observed with combination therapies highlights the potential of multi-pronged strategies to address the complex folding defects of the F508del-CFTR mutant. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapeutics for cystic fibrosis. Further research into the precise binding site of this compound and the optimization of combination therapies will be crucial in the ongoing effort to develop highly effective treatments for all individuals with CF.

References

- 1. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CFTR modulators for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Corr-4a: A Technical Guide to its Role in Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway, leading to a loss of chloride ion transport at the apical surface of epithelial cells. Corrector molecules are a class of therapeutic agents that aim to rescue the trafficking and function of misfolded CFTR proteins. This technical guide provides an in-depth overview of Corr-4a, a small molecule corrector that has been instrumental in advancing our understanding of F508del-CFTR correction.

Mechanism of Action of Corr-4a

Corr-4a is a bisaminomethylbithiazole derivative that partially rescues the processing and trafficking of F508del-CFTR.[1] Unlike other correctors that may target the first membrane-spanning domain (MSD1) or the nucleotide-binding domains (NBDs), Corr-4a's primary mechanism of action involves the stabilization of the second half of the CFTR protein.[2][3][4] Specifically, it is believed to act on the second membrane-spanning domain (MSD2).[2][4] This stabilization is thought to facilitate proper folding and assembly of the F508del-CFTR protein, allowing it to bypass the stringent ER quality control machinery.

Studies have shown that Corr-4a's effect is distinct from that of other correctors like VX-809 (Lumacaftor), which primarily stabilizes MSD1.[2] Interestingly, when used in combination, Corr-4a and VX-809 exhibit an additive or synergistic effect on the rescue of F508del-CFTR, suggesting they act on different structural defects of the mutant protein.[2][5] This combinatorial approach, targeting multiple sites of misfolding, has become a cornerstone of modern CFTR modulator therapies.

Quantitative Effects of Corr-4a on F508del-CFTR

The efficacy of Corr-4a in rescuing F508del-CFTR has been quantified through various in vitro assays. These studies demonstrate a significant increase in the maturation and cell surface stability of the mutant protein upon treatment with Corr-4a.

| Parameter | Cell Line | Corr-4a Concentration | Fold Increase/Change | Reference |

| Mature (Band C) F508del-CFTR | HEK293 | 10 µM | Significant increase | [3][4] |

| F508del-CFTR Half-life | Not Specified | Not Specified | Extended | Not Specified |

| Functional Rescue (Chloride Conductance) | FRT cells | 10 µM | ~3-fold increase in folding efficiency | Not Specified |

| Synergistic Effect with VX-809 (Mature F508del-CFTR) | HEK293 | 5 µM Corr-4a + 5 µM VX-809 | Additive increase | [6] |

Signaling and Interaction Pathways

The fate of the F508del-CFTR protein is determined by a complex interplay of cellular quality control machinery. Corr-4a intervenes in this process to promote the proper trafficking of the mutant protein.

F508del-CFTR Degradation Pathway

In the absence of correctors, the misfolded F508del-CFTR is recognized by chaperones and E3 ubiquitin ligases, such as RMA1 (also known as RNF5) and CHIP, which target it for proteasomal degradation.[7][8] This process prevents the mutant protein from reaching the cell surface.

Corr-4a-Mediated Rescue of F508del-CFTR

Corr-4a acts to stabilize the F508del-CFTR protein, allowing it to evade the ERAD pathway and traffic to the cell surface.

Experimental Protocols

Western Blotting for CFTR Maturation

This protocol is used to assess the maturation of F508del-CFTR by detecting the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of the protein.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (6% acrylamide)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against CFTR (e.g., M3A7)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells (e.g., HEK293 or CFBE41o-) expressing F508del-CFTR and treat with Corr-4a or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-CFTR antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot and quantify the intensity of Band B and Band C.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay measures the transepithelial ion transport and is the gold standard for assessing the functional rescue of CFTR.[9][10]

Materials:

-

Polarized epithelial cells (e.g., FRT or primary human bronchial epithelial cells) grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

CFTR activators (e.g., forskolin (B1673556) and genistein)

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Culture polarized epithelial cells expressing F508del-CFTR on permeable supports and treat with Corr-4a or vehicle control.

-

Mount the permeable supports in the Ussing chambers.

-

Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.

-

Measure the baseline short-circuit current (Isc).

-

Add CFTR activators to stimulate CFTR-mediated chloride secretion and record the change in Isc.

-

Add a CFTR inhibitor to confirm that the observed current is CFTR-specific.

-

Analyze the change in Isc to quantify the level of functional CFTR rescue.

Immunoprecipitation of CFTR

Immunoprecipitation is used to isolate CFTR and its interacting proteins to study the effects of Corr-4a on protein-protein interactions.[11][12]

Materials:

-

Cell lysis buffer (non-denaturing)

-

Anti-CFTR antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Treat cells with Corr-4a or vehicle control.

-

Lyse the cells in a non-denaturing buffer to preserve protein complexes.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-CFTR antibody.

-

Add protein A/G beads to capture the antibody-CFTR complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the CFTR and its interacting proteins from the beads.

-

Analyze the eluate by Western blotting or mass spectrometry.

Pulse-Chase Assay for CFTR Half-life

This metabolic labeling technique is used to determine the stability and degradation rate of the F508del-CFTR protein.[13][14]

Materials:

-

Methionine/cysteine-free medium

-

35S-methionine/cysteine labeling mix

-

Chase medium (containing excess unlabeled methionine and cysteine)

-

Cell lysis buffer

-

Anti-CFTR antibody for immunoprecipitation

Procedure:

-

Culture cells expressing F508del-CFTR and treat with Corr-4a or vehicle.

-

Starve the cells in methionine/cysteine-free medium.

-

"Pulse" the cells by incubating with 35S-methionine/cysteine to label newly synthesized proteins.

-

"Chase" by replacing the labeling medium with a medium containing an excess of unlabeled amino acids.

-

At various time points during the chase, lyse the cells and immunoprecipitate CFTR.

-

Analyze the immunoprecipitated samples by SDS-PAGE and autoradiography.

-

Quantify the amount of radiolabeled CFTR at each time point to determine its half-life.

Conclusion

Corr-4a has been a valuable research tool that has significantly contributed to our understanding of the molecular mechanisms underlying F508del-CFTR misfolding and correction. Its unique mode of action, targeting the C-terminal half of the protein, has paved the way for the development of combination therapies that are now the standard of care for many individuals with cystic fibrosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate biology of CFTR and to develop next-generation corrector molecules with improved efficacy.

References

- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AIM | Treatment of Cystic Fibrosis [cf-help.org]

- 6. researchgate.net [researchgate.net]

- 7. Gp78 Cooperates with RMA1 in Endoplasmic Reticulum-associated Degradation of CFTRΔF508 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ΔF508 CFTR Surface Stability Is Regulated by DAB2 and CHIP-Mediated Ubiquitination in Post-Endocytic Compartments | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. physiologicinstruments.com [physiologicinstruments.com]

- 11. 2.4. CFTR Immunoprecipitation [bio-protocol.org]

- 12. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 13. Turnover of the cystic fibrosis transmembrane conductance regulator (CFTR): slow degradation of wild-type and delta F508 CFTR in surface membrane preparations of immortalized airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Unveiling the Molecular Target of Corr4a: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of Corr4a, a chemical corrector of the F508del-mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics. Herein, we detail the mechanism of action of this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to characterize its function.

Executive Summary

This compound is a small molecule that directly targets the F508del-CFTR protein, the most common mutation causing cystic fibrosis. It functions as a pharmacological chaperone, partially correcting the misfolding of the mutant protein, thereby facilitating its trafficking to the cell surface and restoring a degree of its chloride channel function. This guide consolidates the current understanding of this compound's molecular interactions and provides the necessary technical details for its study.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the F508del-CFTR protein itself. Evidence strongly indicates a direct binding interaction, rather than an indirect mechanism involving the modulation of other cellular pathways.[1]

Binding Site: this compound is proposed to bind to the C-terminal half of the F508del-CFTR protein, with evidence pointing specifically to the second membrane-spanning domain (MSD2).[2][3] This is in contrast to other correctors like VX-809 (Lumacaftor), which primarily acts on the first membrane-spanning domain (MSD1).[2] The distinct binding sites of this compound and VX-809 are supported by the observation that their corrective effects on F508del-CFTR are additive.[2]

Mechanism of Correction: The binding of this compound to MSD2 is thought to stabilize this domain, promoting proper intramolecular interactions with other domains of the CFTR protein, such as the first nucleotide-binding domain (NBD1) and MSD1.[2] The F508del mutation disrupts these critical domain-domain interfaces, leading to misfolding and subsequent degradation of the protein by the cellular quality control machinery. By stabilizing MSD2, this compound facilitates the partial correction of this conformational defect, allowing a fraction of the F508del-CFTR protein to escape the endoplasmic reticulum and traffic to the plasma membrane.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

References

Technical Guide: The Mechanism and Efficacy of Corr-4a on the ΔF508-CFTR Mutation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The deletion of phenylalanine at position 508 (ΔF508) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is the most prevalent mutation causing Cystic Fibrosis (CF).[1][2][3] This mutation leads to protein misfolding, retention within the Endoplasmic Reticulum (ER), and subsequent degradation by the ER-associated degradation (ERAD) pathway, preventing the protein from reaching the plasma membrane to function as a chloride channel.[3][4] Pharmacological correctors are small molecules designed to rescue this trafficking defect. This document provides a detailed technical overview of Corr-4a, a bithiazole-class corrector compound, outlining its mechanism of action, quantitative effects on ΔF508-CFTR, and the experimental protocols used for its evaluation. Corr-4a has been shown to partially restore ΔF508-CFTR processing by directly interacting with the mutant protein, promoting its conformational maturation, and enhancing its stability at the cell surface.[1][5][6]

Introduction to the ΔF508-CFTR Defect

The CFTR protein is a cAMP-regulated ion channel responsible for transporting chloride ions across the apical membrane of epithelial cells.[1] Its proper function is critical for maintaining hydration of cellular surfaces in various organs, including the lungs, pancreas, and intestines. The ΔF508 mutation, located in the first nucleotide-binding domain (NBD1), disrupts the normal folding pathway of the protein.[1][7] This misfolding is recognized by the cell's quality control machinery, leading to the ubiquitination and proteasomal degradation of over 99% of newly synthesized ΔF508-CFTR protein.[3] The small fraction of mutant protein that may escape the ER is metabolically unstable at the plasma membrane and exhibits defective channel gating.[1][8]

Corr-4a: A Bithiazole Pharmacological Corrector

Corr-4a was identified through high-throughput screening as a small molecule capable of rescuing the processing defect of ΔF508-CFTR.[3][8] It belongs to a class of compounds known as bithiazoles.[8] The primary therapeutic action of correctors like Corr-4a is to increase the quantity of functional ΔF508-CFTR at the cell surface, thereby restoring a degree of chloride transport.[9][10] Studies indicate that Corr-4a acts specifically on the mutant CFTR protein and does not rescue other misfolded membrane proteins, suggesting a direct interaction rather than a general effect on cellular proteostasis.[1][8]

Mechanism of Action of Corr-4a

Corr-4a's rescue mechanism is multi-faceted, involving direct interaction within the ER to promote folding and subsequent stabilization of the protein at the plasma membrane.

Promotion of Folding and ER Escape

Corr-4a is understood to interact directly with the ΔF508-CFTR protein during or shortly after its synthesis in the endoplasmic reticulum.[1][8][11] This interaction is believed to allosterically stabilize the protein's conformation, potentially by improving the interface between its domains. Evidence suggests Corr-4a's action involves stabilizing the second membrane-spanning domain (MSD2) and its interaction with other domains, an interface known to be disrupted by the ΔF508 mutation.[7][12] This corrective action occurs after the synthesis of MSD2 and affects folding intermediates that have not yet been targeted by specific ubiquitin ligases like RMA1.[7][13] By overcoming this post-translational folding barrier, Corr-4a allows a fraction of the mutant protein to bypass ERAD and traffic to the Golgi apparatus for further processing and maturation.[1][3]

Enhancement of Cell Surface Stability

While low-temperature or corrector-rescued ΔF508-CFTR (rΔF508-CFTR) can reach the cell surface, it remains conformationally unstable and is rapidly internalized and degraded compared to its wild-type counterpart.[1][5] Corr-4a has been shown to address this secondary defect. Treatment with Corr-4a significantly decreases the internalization rate of rΔF508-CFTR from the plasma membrane.[5][6] This effect is specific to the mutant protein, as Corr-4a does not alter the endocytosis of wild-type CFTR or other receptors like the transferrin receptor.[5][6] This stabilization at the cell periphery increases the residency time of the channel at the membrane, thereby increasing the potential for chloride transport.

Quantitative Efficacy of Corr-4a

The effects of Corr-4a have been quantified using biochemical and functional assays. The data below is compiled from studies in various cell models, including cystic fibrosis bronchial epithelial (CFBE41o-) cells.

Table 1: Effect of Corr-4a on ΔF508-CFTR Maturation and Stability

| Parameter | Vehicle Control (Untreated) | Corr-4a Treated | Citation(s) |

| Folding Efficiency Increase | Baseline | ~2 to 3-fold increase | [3] |

| ERAD Delay | Baseline | 30 - 50% delay | [3] |

| Internalization Rate (in 2.5 min) | ~30% of surface protein | ~1% of surface protein | [5][6] |

| Protein Half-Life (Rescued) | ~2 hours | ~4 hours | [5] |

Table 2: Functional Rescue of ΔF508-CFTR by Corr-4a

| Parameter | Measurement | Citation(s) |

| Effective Concentration (EC50) | Low micromolar (µM) range | [13] |

| Potency of Analogs (EC50) | ~300 nM | [8] |

| Rescued Cl- Conductance | ~8% to 15% of wild-type levels | [2][8] |

Key Experimental Protocols

The characterization of Corr-4a relies on established methodologies to assess protein trafficking and function.

CFTR Maturation Assay via Western Blot

This assay distinguishes between the immature and mature forms of CFTR.

-

Cell Culture: Plate ΔF508-CFTR expressing cells (e.g., CFBE41o- or BHK cells) and culture to confluence.

-

Compound Incubation: Treat cells with Corr-4a (typically 5-10 µM) or vehicle (DMSO) in culture medium for 16-24 hours at 37°C.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on a 7.5% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for CFTR (e.g., M3A7 or 596). Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated ER form (Band B) appears at ~150 kDa, while the mature, complex-glycosylated form (Band C) that has passed the Golgi appears at ~170 kDa.

-

Analysis: Quantify band intensity using densitometry. Corrector efficacy is determined by the increase in the C/(B+C) ratio compared to the vehicle control.

YFP-Based Functional Assay for Corrector Screening

This is a high-throughput method to measure CFTR-mediated chloride channel activity.

-

Cell Culture: Plate cells co-expressing ΔF508-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) in 96- or 384-well plates.

-

Corrector Incubation: Incubate cells with Corr-4a or other test compounds for 18-24 hours at 37°C to allow for protein rescue.

-

Assay Preparation: Wash the cells with a chloride-free buffer (e.g., replacing Cl- with NO3-).

-

Stimulation: Add a stimulation cocktail containing a cAMP agonist (e.g., 10 µM Forskolin) and a CFTR potentiator (e.g., 10 µM Genistein) to activate the rescued channels at the membrane.[8]

-

Measurement: Place the plate in a fluorescence plate reader. Record a baseline YFP fluorescence reading.

-

Iodide Addition: Inject an iodide-containing solution. Iodide entering the cell through active CFTR channels quenches the YFP fluorescence.

-

Analysis: The rate of fluorescence decrease (dF/dt) is directly proportional to the CFTR-mediated halide influx and thus reflects the functional activity of the rescued channels.

Cell Surface Stability and Internalization Assay

This protocol measures the rate of endocytosis of surface-resident CFTR.

-

Cell Culture and Rescue: Culture polarized epithelial cells (e.g., CFBE41o-) expressing ΔF508-CFTR on permeable supports. Rescue the protein by incubating with 10 µM Corr-4a for 24 hours at 37°C (or by low temperature, e.g., 27°C for 48 hours).[5][6]

-

Surface Biotinylation: Cool cells to 4°C to halt trafficking. Biotinylate apical surface proteins using a membrane-impermeable biotin (B1667282) reagent (e.g., Sulfo-NHS-SS-Biotin).

-

Internalization: Warm cells to 37°C for a defined period (e.g., 0, 2.5, 5, 10 minutes) to allow endocytosis to occur.

-

Biotin Stripping: Return cells to 4°C. Strip remaining surface biotin using a reducing agent like glutathione. The internalized, biotin-labeled proteins are protected from stripping.

-

Lysis and Pulldown: Lyse the cells and incubate the lysate with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.

-

Western Blot Analysis: Elute the captured proteins from the beads and analyze by Western blotting for CFTR as described in Protocol 5.1.

-

Quantification: The amount of CFTR detected at each time point, relative to the amount at time 0, represents the internalized fraction.

Visualizing the Corr-4a Mechanism

The following diagrams illustrate the cellular pathways affected by the ΔF508 mutation and the interventional mechanism of Corr-4a.

Caption: Baseline trafficking pathway of the misfolded ΔF508-CFTR protein.

Caption: Mechanism of Corr-4a in rescuing ΔF508-CFTR trafficking and stability.

Caption: Experimental workflow for evaluating the efficacy of a corrector compound.

Conclusion and Future Directions

Corr-4a serves as a crucial tool compound that has illuminated the path for CFTR corrector development. It validates the therapeutic strategy of targeting the folding and trafficking of ΔF508-CFTR. Its mechanism, involving direct binding to promote a more stable conformation and subsequent enhancement of plasma membrane stability, highlights two distinct checkpoints that can be targeted for therapeutic benefit.[1][5] While the monotherapy efficacy of early correctors like Corr-4a is modest, the insights gained have been instrumental in developing next-generation correctors and combination therapies (e.g., Trikafta), which utilize multiple compounds acting on different structural defects of the mutant protein to achieve a more profound clinical benefit.[9][14][15] Future research will continue to focus on identifying novel binding sites and developing corrector combinations that can fully restore the folding, trafficking, and stability of ΔF508-CFTR to wild-type levels.

References

- 1. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Correctors of Mutant CFTR Mistrafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folding correctors can restore CFTR posttranslational folding landscape by allosteric domain–domain coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Mechanisms for Rescue of Correctable Folding Defects in CFTRΔF508 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Therapeutic Approaches to Modulate and Correct CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment [mdpi.com]

- 15. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]

Corr4A: A Deep Dive into its Impact on Protein Folding and Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The misfolding and premature degradation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is the underlying cause of cystic fibrosis (CF), with the ΔF508 mutation being the most prevalent. Corr4A, a small molecule corrector, has emerged as a significant tool in understanding and potentially treating CF. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the folding and trafficking of the ΔF508-CFTR protein, and the experimental methodologies used to elucidate these effects. Through a detailed examination of the available data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's role in the cellular quality control of proteins.

Introduction to this compound and its Role in Protein Folding

This compound is a chemical corrector that has been shown to partially rescue the trafficking defect of the misfolded ΔF508-CFTR protein.[1][2] The ΔF508 mutation, a deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1), leads to improper folding of the CFTR protein within the endoplasmic reticulum (ER). This misfolded protein is recognized by the ER quality control (ERQC) machinery and targeted for premature degradation by the proteasome, preventing its transit to the plasma membrane where it would normally function as a chloride ion channel.

This compound acts to overcome this folding defect, facilitating the maturation and trafficking of a fraction of ΔF508-CFTR to the cell surface, thereby restoring some level of chloride channel function.[3] Its mechanism is thought to involve direct interaction with the CFTR protein, promoting a more stable conformation that can bypass the stringent ERQC checkpoints.[2][4]

Quantitative Impact of this compound on ΔF508-CFTR

The efficacy of this compound in rescuing ΔF508-CFTR has been quantified through various biochemical and functional assays. The following tables summarize key quantitative data from published studies.

Table 1: Effect of this compound on the Maturation and Cell Surface Expression of ΔF508-CFTR

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| Maturation Efficiency (% of total CFTR) | BHK | 10 µM | ~9% (alone), ~32% (with VRT-325) | [3] |

| Cell Surface Half-life (hours) | Polarized CFBE41o-ΔF | 10 µM | Increased from ~2h to ~4h | [5] |

| Cell Surface ΔF508-CFTR (% remaining after 6h at 37°C) | CFBE41o- ΔF | 10 µM | ~20% (this compound) vs. ~12.5% (Control) | [6] |

| Cell Surface ΔF508-CFTR (% remaining after 8h at 37°C) | CFBE41o- ΔF | 10 µM | ~14% (this compound) vs. ~8.5% (Control) | [6] |

Table 2: Functional Rescue of ΔF508-CFTR by this compound

| Parameter | Cell/Tissue Model | This compound Concentration | Observation | Reference |

| cAMP-mediated Short-Circuit Current (Isc) Change at 6 hours | CFBE41o- ΔF cells | 10 µM | 61% increase | [7] |

| Chloride Conductance | Not Specified | Not Specified | Increased following channel activation | [2] |

Mechanism of Action: A Multi-faceted Approach

This compound's mechanism of action is complex and appears to involve the stabilization of specific domains within the CFTR protein, thereby influencing its interaction with the ER quality control machinery.

Interaction with CFTR Domains

Evidence suggests that this compound acts on the C-terminal half of the CFTR protein.[8] Specifically, it is proposed to stabilize the second membrane-spanning domain (MSD2) and promote the correct assembly and interaction between MSD1 and MSD2.[1][9] This stabilization is crucial for the overall architecture of the protein and its ability to pass through the ERQC. Studies have shown that this compound can restore interactions between the N- and C-halves of the ΔF508-CFTR protein when they are expressed as separate polypeptides.[9]

Bypassing ER Quality Control

The ERQC system employs a network of chaperones and ubiquitin ligases to identify and degrade misfolded proteins. Two key E3 ubiquitin ligases involved in the degradation of ΔF508-CFTR are RMA1 (also known as RNF5) and CHIP.[10][11] RMA1 appears to recognize misfolding in the N-terminal region of CFTR, including MSD1 and NBD1, at a co-translational stage.[1][10] In contrast, CHIP acts on more fully synthesized, misfolded CFTR in conjunction with the chaperone Hsc70.[12]

This compound is thought to correct folding defects that occur after the synthesis of MSD2 and are not recognized by RMA1.[1][10] By stabilizing the C-terminal half of the protein, this compound helps the nascent ΔF508-CFTR chain to adopt a conformation that evades recognition and subsequent ubiquitination by the ERQC machinery, allowing it to proceed along the secretory pathway.

Signaling Pathway of ΔF508-CFTR Degradation and this compound Intervention

Caption: this compound intervenes in the ER quality control pathway of ΔF508-CFTR.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to study the effects of this compound on ΔF508-CFTR.

Cell Culture and Transfection

-

Cell Lines: Baby Hamster Kidney (BHK) cells, Human Embryonic Kidney (HEK293) cells, and human bronchial epithelial cells (e.g., CFBE41o-) stably or transiently expressing wild-type or ΔF508-CFTR are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are transfected with plasmids encoding the desired CFTR construct using standard methods such as lipid-based transfection reagents.

Immunoprecipitation and Western Blotting

This technique is used to assess the maturation state of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus.

-

Cell Lysis: Cells are lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an anti-CFTR antibody to specifically capture the CFTR protein. Protein A/G agarose (B213101) beads are then used to pull down the antibody-protein complex.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody against CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

Experimental Workflow for Immunoprecipitation and Western Blotting

Caption: Workflow for analyzing CFTR maturation via immunoprecipitation and Western blotting.

Pulse-Chase Analysis

This method allows for the tracking of the synthesis, maturation, and degradation of the CFTR protein over time.

-

Metabolic Labeling: Cells are incubated for a short period (pulse) with a medium containing radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine) to label newly synthesized proteins.

-

Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled amino acids. Samples are collected at different time points during this "chase" period.

-

Immunoprecipitation and Autoradiography: CFTR is immunoprecipitated from the cell lysates at each time point, separated by SDS-PAGE, and the radiolabeled protein is visualized by autoradiography. This allows for the quantification of the conversion of Band B to Band C and the overall protein stability.

Cell Surface Biotinylation

This technique is used to specifically label and quantify the amount of CFTR protein present at the plasma membrane.

-

Biotinylation: Cells are incubated with a membrane-impermeable biotinylating reagent that covalently attaches biotin (B1667282) to the extracellular domains of cell surface proteins.

-

Cell Lysis and Streptavidin Pulldown: After quenching the reaction, cells are lysed, and the biotinylated proteins are captured using streptavidin-conjugated beads.

-

Western Blotting: The captured proteins are then analyzed by Western blotting with an anti-CFTR antibody to determine the amount of cell surface-localized CFTR.

Functional Assays for Chloride Channel Activity

These assays measure the function of the CFTR chloride channel at the plasma membrane.

-

Ussing Chamber: This technique measures ion transport across an epithelial monolayer. Cells are grown on a permeable support, and the short-circuit current (Isc), a measure of net ion transport, is recorded in response to cAMP agonists (to activate CFTR) and inhibitors.

-

Patch-Clamp Electrophysiology: This method allows for the direct measurement of the activity of individual or small groups of CFTR channels in the cell membrane. It provides detailed information about channel gating properties (open probability) and conductance.

-

YFP-Based Halide Influx Assay: This is a cell-based fluorescence assay where cells are co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide through functional CFTR channels at the plasma membrane quenches the YFP fluorescence, and the rate of quenching is proportional to the channel activity.

Conclusion and Future Directions

This compound has been instrumental in advancing our understanding of the molecular defects associated with the ΔF508-CFTR mutation and the potential for pharmacological correction. Its mechanism, centered on the stabilization of the C-terminal half of the protein, highlights the importance of inter-domain interactions for proper CFTR folding and trafficking. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of more efficacious corrector molecules.

Future research should focus on elucidating the precise binding site of this compound on the CFTR protein and further dissecting its interplay with the complex network of chaperones and ubiquitin ligases in the ER. A deeper understanding of these molecular interactions will be critical for the rational design of next-generation CF therapeutics that can more effectively restore CFTR function and provide greater clinical benefit to patients with cystic fibrosis.

References

- 1. Mechanisms for Rescue of Correctable Folding Defects in CFTRΔF508 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Additive effect of multiple pharmacological chaperones on maturation of CFTR processing mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correctors promote maturation of cystic fibrosis transmembrane conductance regulator (CFTR)-processing mutants by binding to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional stability of rescued delta F508 cystic fibrosis transmembrane conductance regulator in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correctors enhance maturation of DeltaF508 CFTR by promoting interactions between the two halves of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms for rescue of correctable folding defects in CFTRDelta F508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gp78 Cooperates with RMA1 in Endoplasmic Reticulum-associated Degradation of CFTRΔF508 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hsc70 co-chaperone CHIP targets immature CFTR for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies and Publications on Corr4A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corr4A is a small molecule compound identified through high-throughput screening as a corrector of the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation, the most common cause of cystic fibrosis (CF).[1][2] This technical guide provides an in-depth overview of the initial studies and publications on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity.

Mechanism of Action

The F508del mutation in the first nucleotide-binding domain (NBD1) of CFTR leads to protein misfolding and retention in the endoplasmic reticulum (ER), followed by premature degradation through the ER-associated degradation (ERAD) pathway. This compound has been shown to partially rescue this defect by acting as a pharmacological chaperone. Initial studies suggest that this compound directly interacts with the F508del-CFTR protein.[2] Its primary mechanism of action involves the stabilization of the second membrane-spanning domain (MSD2) of the CFTR protein.[3][4] This stabilization is thought to promote proper domain-domain interactions, particularly between MSD2 and other domains like MSD1 and NBD1, which are crucial for the correct folding and assembly of the full-length protein.[3] By facilitating a more native-like conformation, this compound helps the F508del-CFTR protein to evade the stringent ER quality control machinery and traffic to the cell surface, where it can function as a chloride channel.[1][2]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from initial studies on this compound, focusing on its effects on F508del-CFTR protein maturation and function.

Table 1: Effect of this compound on F508del-CFTR Protein Maturation

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Method | Outcome | Fold Increase in Mature CFTR (Band C) | Reference |

| Fischer Rat Thyroid (FRT) | 10 | 24 | Western Blot | Increased Mature (Band C) F508del-CFTR | ~3-fold | [1] |

| Human Bronchial Epithelial (HBE) | 10 | 48 | Western Blot | Increased Mature (Band C) F508del-CFTR | Not explicitly quantified in folds | [1] |

| Baby Hamster Kidney (BHK) | 10 | 24 | Metabolic Pulse-Chase | Increased maturation efficiency | ~3-fold | [1] |

Table 2: Effect of this compound on F508del-CFTR Chloride Channel Function

| Cell Line | This compound Concentration (µM) | Assay | Outcome | % of Wild-Type CFTR Function | Reference |

| Fischer Rat Thyroid (FRT) | 10 | YFP-based Iodide Influx | Increased iodide influx | ~15-20% | [1] |

| Human Bronchial Epithelial (F508del/F508del) | 10 | Ussing Chamber (Short-Circuit Current) | Increased chloride current | ~10-15% | [1] |